2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C28H28N3OS This compound is known for its unique structural features, which include a pyridine ring substituted with cyano and diphenyl groups, and an acetamide moiety attached to a cyclohexyl group
Preparation Methods
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Cyano and Diphenyl Groups: The cyano and diphenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group is formed through an acylation reaction.
Attachment of the Cyclohexyl Group: The final step involves the attachment of the cyclohexyl group to the acetamide moiety through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group into corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide can be compared with other similar compounds, such as:
2-(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-N-(2-hydroxy-phenyl)-acetamide: This compound has a hydroxyphenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide: The presence of an acetylphenyl group introduces additional functional groups that can participate in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
336180-16-6 |
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Molecular Formula |
C26H25N3OS |
Molecular Weight |
427.6g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C26H25N3OS/c27-17-23-22(19-10-4-1-5-11-19)16-24(20-12-6-2-7-13-20)29-26(23)31-18-25(30)28-21-14-8-3-9-15-21/h1-2,4-7,10-13,16,21H,3,8-9,14-15,18H2,(H,28,30) |
InChI Key |
ZYASSPMDJXLOMP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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